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  • Product: 1,2-Dichloro-4-methoxy-3-nitrobenzene
  • CAS: 1806275-40-0

Core Science & Biosynthesis

Exploratory

Solvation Thermodynamics and Solubility Profile of 1,2-Dichloro-4-methoxy-3-nitrobenzene in Polar Aprotic Solvents

Executive Summary The compound 1,2-dichloro-4-methoxy-3-nitrobenzene (CAS 1806275-40-0) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,2-dichloro-4-methoxy-3-nitrobenzene (CAS 1806275-40-0) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Due to its rigid, planar structure and multiple polarizable substituents, understanding its thermodynamic solubility profile is critical for optimizing downstream synthetic workflows—particularly Nucleophilic Aromatic Substitution (SNAr) and Halogen Exchange (Halex) reactions.

This whitepaper provides an in-depth analysis of the solvation mechanics of 1,2-dichloro-4-methoxy-3-nitrobenzene in polar aprotic media, presents a quantitative solubility profile, and outlines a self-validating experimental protocol for high-throughput solubility determination.

Molecular Thermodynamics & Solvation Mechanics

To understand why a specific solvent class is optimal, we must analyze the intermolecular forces dictating the free energy of dissolution ( ΔGsolv​ ).

1,2-dichloro-4-methoxy-3-nitrobenzene possesses a highly anisotropic electron distribution. The electron-withdrawing nitro (–NO₂) and chloro (–Cl) groups, juxtaposed with the electron-donating methoxy (–OCH₃) group, create a massive molecular dipole. However, the molecule lacks any hydrogen-bond donors (no O–H or N–H bonds).

As established in baseline toxicological and chemical profiles of substituted nitrobenzenes, these compounds are typically highly crystalline and sparingly soluble in water, but completely miscible in most organic solvents[1]. When introduced to polar aprotic solvents (such as DMSO, DMF, or NMP), the thermodynamics of dissolution are highly favorable due to the following field-proven mechanisms:

  • Dipole-Dipole Stabilization: Polar aprotic solvents possess high dielectric constants ( ϵ ) and strong dipole moments. They align their dipoles with the highly polarized –NO₂ and –OCH₃ groups of the solute, releasing significant enthalpic energy ( ΔHmix​<0 ).

  • Absence of Hydrogen-Bond Network Disruption: Unlike protic solvents (e.g., water, methanol), polar aprotic solvents do not form strong hydrogen-bonded networks with themselves. Therefore, the energetic penalty required to form a "cavity" for the solute molecule is minimal, driving a favorable entropic and enthalpic profile[2].

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of 1,2-dichloro-4-methoxy-3-nitrobenzene across standard polar aprotic solvents at 25°C. Data is synthesized from predictive thermodynamic models and extrapolated from structurally analogous halogenated nitroaromatics.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility at 25°C (mg/mL)Solvation Driving Force
Dimethyl Sulfoxide (DMSO) 46.73.96> 500 Strong S=O dipole interaction with aromatic π -system
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 500 High polarizability and steric accommodation
N,N-Dimethylformamide (DMF) 36.73.82> 450 Efficient dipole-dipole alignment
Acetone 20.72.88~ 350 Moderate polarity; lower boiling point limits high-temp use
Acetonitrile (MeCN) 37.53.92~ 250 Linear geometry limits complex multi-point solvation

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

In drug development, relying on kinetic dissolution data can lead to catastrophic scale-up failures. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method to determine true thermodynamic solubility. The following protocol is designed as a self-validating system to eliminate supersaturation artifacts and physical adsorption errors.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 600 mg) of into 2.0 mL amber glass HPLC vials.

    • Causality: Amber glass is strictly required to prevent UV-induced degradation of the nitroaromatic system over the equilibration period.

  • Solvent Addition: Add 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO).

  • Isothermal Equilibration: Place the vials in a thermoshaker set to 25.0 ± 0.1 °C at 800 RPM.

    • Causality: Vigorous agitation minimizes the unstirred boundary layer around the crystals, accelerating equilibrium. Strict temperature control prevents thermal cycling, which causes artificial supersaturation.

  • Self-Validation Check (Crucial): Extract 50 µL aliquots at 24 hours and 48 hours .

    • Causality: The system is self-validating. If the concentration difference between the 24h and 48h samples is <2% , true thermodynamic equilibrium is confirmed. If >2% , agitation must continue.

  • Phase Separation: Subject the aliquots to ultracentrifugation at 15,000 RPM for 15 minutes.

    • Causality: Do not use syringe filtration. Highly lipophilic halogenated compounds readily adsorb onto PTFE or nylon membrane filters, which artificially lowers the measured concentration. Centrifugation cleanly pellets the undissolved solid.

  • Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV at the compound's λmax​ (approx. 254 nm).

Workflow Step1 1. Solid Aliquot (CAS 1806275-40-0) Step2 2. Solvent Addition (Anhydrous Media) Step1->Step2 Step3 3. Isothermal Agitation (25°C, 24h-48h) Step2->Step3 Step4 4. Ultracentrifugation (Phase Separation) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Practical Implications in Drug Development & Synthesis

The exceptional solubility of 1,2-dichloro-4-methoxy-3-nitrobenzene in polar aprotic solvents is not merely a physical data point; it is a kinetic enabler for synthetic chemistry.

Accelerating SNAr and Halex Reactions

In pharmaceutical synthesis, the chloro groups on this molecule are often displaced via Nucleophilic Aromatic Substitution (SNAr) or Halogen Exchange (Halex) reactions. Polar aprotic solvents are uniquely suited for these transformations. Because solvents like DMSO and DMF lack hydrogen-bond donors, they cannot solvate the incoming nucleophile (e.g., an amine or fluoride ion) via hydrogen bonding. This leaves the nucleophile "naked" and highly reactive[2].

Simultaneously, the solvent's ability to dissolve >500 mg/mL of the substrate ensures that the reaction occurs in a highly concentrated, homogeneous liquid phase. As demonstrated in kinetic studies of analogous chloronitrobenzenes, switching from a non-polar solvent to a polar aprotic solvent like DMSO can reduce Halex reaction times from >20 hours to under 30 minutes, driving conversions to near 98%[3]. The solvent stabilizes the negatively charged Meisenheimer complex transition state, drastically lowering the activation energy ( Ea​ ).

ReactionPathway Substrate Solvated Substrate (1,2-dichloro-4-methoxy-3-nitrobenzene) Transition Meisenheimer Complex (Stabilized by DMSO/DMF) Substrate->Transition Nucleophile Naked Nucleophile (e.g., Fluoride/Amine) Nucleophile->Transition Product Substituted Product + Solvated Chloride Transition->Product

Fig 2. SNAr kinetic pathway enabled by high substrate solubility in polar aprotic media.

References

  • Sigma-Aldrich. "1,2-Dichloro-4-methoxy-3-nitrobenzene | 1806275-40-0".
  • Centers for Disease Control and Prevention (CDC). "Toxicological Profile for Nitrobenzene".
  • Taylor & Francis. "Polar aprotic solvents – Knowledge and References".
  • ResearchGate. "Effects of different solvents on the Halex reaction of 1,2-dichloro-4-nitrobenzene".

Sources

Foundational

Electronic and Steric Dynamics in 1,2-Dichloro-4-methoxy-3-nitrobenzene: A Mechanistic Whitepaper

Executive Summary In the realm of physical organic chemistry and rational drug design, poly-substituted benzenes present highly complex electronic environments. 1,2-Dichloro-4-methoxy-3-nitrobenzene (also known as 3,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, poly-substituted benzenes present highly complex electronic environments. 1,2-Dichloro-4-methoxy-3-nitrobenzene (also known as 3,4-dichloro-2-nitroanisole) is a prime example of a "push-pull" aromatic system governed by competing inductive (-I) and mesomeric/resonance (+M/-M) effects. However, the true chemical behavior of this molecule cannot be predicted by simple additive rules. Due to the extreme steric crowding at the C3 position, the molecule undergoes severe Steric Inhibition of Resonance (SIR) , fundamentally altering its reactivity profile, electrochemical degradation pathways, and regioselectivity.

This whitepaper provides an in-depth mechanistic analysis of these electronic effects, predictive reactivity models, and a self-validating experimental protocol for quantifying steric decoupling.

Structural and Electronic Profiling

To understand the macroscopic behavior of 1,2-dichloro-4-methoxy-3-nitrobenzene, we must first deconstruct the isolated electronic contributions of its four substituents. The reactivity of the benzene core is dictated by the balance of electron density pushed into or pulled out of the π -system [1].

  • Methoxy Group (-OCH₃) at C4: The methoxy group is highly electronegative, exerting a weak electron-withdrawing inductive effect (-I). However, the oxygen atom possesses lone pairs that delocalize into the aromatic π -system, creating a massive electron-donating resonance effect (+M). Overall, it acts as a strong activator [4].

  • Nitro Group (-NO₂) at C3: Typically, the nitro group is one of the strongest deactivators, withdrawing electron density via both induction (-I) and resonance (-M).

  • Chloro Groups (-Cl) at C1 and C2: Halogens are unique; their high electronegativity makes them strong inductive withdrawers (-I), but they can weakly donate electron density via resonance (+M). They are net deactivators but direct electrophiles to ortho/para positions [1].

Quantitative Substituent Parameters

The interplay of these effects is best summarized using Hammett constants ( σ ), where negative values indicate electron donation and positive values indicate electron withdrawal.

SubstituentPositionInductive EffectResonance EffectHammett σp​ Hammett σm​ Directing Effect
Methoxy (-OCH₃) C4Weak (-I)Strong (+M)-0.27+0.12Ortho/Para (Activator)
Nitro (-NO₂) C3Strong (-I)Inhibited (-M)*+0.78+0.71Meta (Deactivator)
Chloro (-Cl) C1, C2Strong (-I)Weak (+M)+0.23+0.37Ortho/Para (Deactivator)

*Note: The effective -M contribution of the nitro group in this specific molecule is drastically reduced due to steric hindrance.

The Push-Pull System and Steric Inhibition of Resonance (SIR)

The most critical mechanistic feature of 1,2-dichloro-4-methoxy-3-nitrobenzene is the spatial arrangement of its substituents. The nitro group at C3 is flanked by a bulky chlorine atom at C2 and a methoxy group at C4.

The Causality of SIR: For the nitro group to exert its strong -M resonance effect, its p-orbitals must align parallel to the p-orbitals of the benzene ring to allow for continuous π -electron overlap. However, the severe steric clash with the adjacent C2-Cl and C4-OCH₃ groups forces the nitro group to rotate out of the coplanar alignment. This twisting effectively breaks the conjugation, "turning off" the nitro group's resonance withdrawing capacity—a phenomenon known as Steric Inhibition of Resonance (SIR) [3].

Because inductive effects (-I) operate through σ -bonds and space rather than orbital alignment, the nitro group continues to exert a strong electron-withdrawing pull, but the ring is spared from extreme resonance deactivation.

G Ring Benzene Ring (Core) Nitro -NO2 (C3) -I (Strong), -M (Inhibited) Ring->Nitro Inductive Pull (-I) (Resonance Blocked) Chloro1 -Cl (C1) -I (Strong), +M (Weak) Ring->Chloro1 Inductive Pull (-I) Chloro2 -Cl (C2) -I (Strong), +M (Weak) Ring->Chloro2 Inductive Pull (-I) Methoxy -OCH3 (C4) +M (Strong), -I (Weak) Methoxy->Ring Electron Donation (+M) Methoxy->Nitro Steric Clash (SIR) Chloro2->Nitro Steric Clash (SIR)

Electronic flow and Steric Inhibition of Resonance (SIR) in the target molecule.

Predictive Reactivity: Electrophilic Aromatic Substitution (EAS)

Understanding the electronic and steric landscape allows us to predict the regioselectivity of Electrophilic Aromatic Substitution (EAS) reactions (e.g., bromination, nitration, or sulfonation). In poly-substituted benzenes, the strongest electron-donating group dictates the site of electrophilic attack [2].

Regioselective Deduction:

  • The Dominant Director: The C4-methoxy group is the most powerful activator (+M). It directs electron density to its ortho (C3, C5) and para (C1) positions.

  • Steric Blocking: Positions C1 and C3 are already occupied by a chlorine atom and a nitro group, respectively.

  • Synergistic Reinforcement: The C4-methoxy group strongly directs incoming electrophiles to the C5 position . This is synergistically reinforced by the C2-chloro group (which directs para to C5) and the C3-nitro group (which directs meta to C5).

Therefore, any EAS reaction performed on 1,2-dichloro-4-methoxy-3-nitrobenzene will exhibit near-exclusive regioselectivity for the C5 carbon, yielding a 1,2,5-trisubstituted-4-methoxy-3-nitrobenzene derivative.

Experimental Workflows: Validating SIR

To empirically prove the presence of Steric Inhibition of Resonance, we must employ a self-validating protocol. This workflow uses an internal control (4-methoxy-3-nitrobenzene, which lacks the bulky C2-chlorine) and pairs empirical spectroscopy with orthogonal computational validation.

Protocol: Probing SIR via UV-Vis, NMR, and DFT Modeling

Step 1: Synthesis & Baseline Establishment

  • Procure or synthesize highly pure samples of the target molecule (1,2-dichloro-4-methoxy-3-nitrobenzene) and the unhindered control (4-methoxy-3-nitrobenzene).

  • Prepare 10 μM solutions of both compounds in spectroscopic-grade acetonitrile.

Step 2: UV-Vis Absorption Profiling (Empirical)

  • Measure the absorption spectra from 200 nm to 500 nm.

  • Causality: The control molecule will exhibit a distinct λmax​ corresponding to a highly conjugated π→π∗ transition. Because SIR breaks the extended conjugation in the target molecule, its λmax​ will exhibit a pronounced blue shift (hypsochromic shift) and a decreased molar absorptivity ( ϵ ) compared to the control.

Step 3: 13C-NMR Analysis (Empirical)

  • Acquire 13C-NMR spectra in CDCl₃ at 298 K.

  • Causality: Analyze the chemical shift of the C3 carbon. In the control, the coplanar nitro group's -M effect heavily deshields the adjacent carbons. In the target molecule, the rotation of the nitro group out of the plane neutralizes this -M deshielding, causing the C3 carbon to appear relatively shielded (upfield shift) compared to the theoretical additive prediction.

Step 4: DFT Computational Modeling (Orthogonal Validation)

  • Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G(d) basis set to optimize the ground-state geometry of the target molecule.

  • Causality: Measure the calculated dihedral angle between the plane of the nitro group and the plane of the benzene ring. A dihedral angle approaching 90° mathematically validates the empirical spectral decoupling observed in Steps 2 and 3, closing the self-validating loop.

Workflow Step1 Step 1: Synthesis & Baseline Establishment (Target vs. Unhindered Control) Step2 Step 2: UV-Vis Spectroscopy (Measure hypsochromic shift in λ_max) Step1->Step2 Step3 Step 3: 13C-NMR Analysis (Measure upfield shielding of C3 carbon) Step1->Step3 Step4 Step 4: DFT Computational Modeling (B3LYP/6-31G(d) to calculate dihedral angle) Step1->Step4 Validation Data Synthesis & Validation (Confirm Steric Inhibition of Resonance) Step2->Validation Step3->Validation Step4->Validation

Self-validating experimental workflow for quantifying steric decoupling.

Exploratory

toxicological data and GHS hazard statements for 1,2-dichloro-4-methoxy-3-nitrobenzene

An In-Depth Technical Guide to the Predicted Toxicology and GHS Hazard Profile of 1,2-Dichloro-4-methoxy-3-nitrobenzene Abstract Introduction: The Challenge of Data Scarcity 1,2-Dichloro-4-methoxy-3-nitrobenzene is a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Toxicology and GHS Hazard Profile of 1,2-Dichloro-4-methoxy-3-nitrobenzene

Abstract

Introduction: The Challenge of Data Scarcity

1,2-Dichloro-4-methoxy-3-nitrobenzene is a substituted nitroaromatic compound. Such molecules are common intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A thorough understanding of their toxicological properties is paramount for ensuring occupational safety and managing environmental risk. However, like many novel or specialized chemical intermediates, a full dossier of experimental toxicological data for 1,2-dichloro-4-methoxy-3-nitrobenzene is not publicly available.

In the absence of direct data, regulatory and safety frameworks rely on predictive methods. The most robust of these is the analog-based read-across approach. This method leverages data from well-studied chemicals that are structurally and mechanistically similar to the target compound to predict its properties. The core principle is that similar chemical structures are likely to exhibit similar toxicological behaviors. This guide utilizes this expert-driven approach to provide a reliable, albeit predictive, safety profile.

Rationale for Analog Selection

The selected analogs share key structural motifs with the target compound: a dichlorinated nitrobenzene core and methoxy substitution. These features govern the compound's reactivity, metabolic pathways, and toxicological potential.

  • Core Structure Analogs:

    • 1,2-Dichloro-4-nitrobenzene (3,4-DCNB): Shares the dichloronitrobenzene core, providing baseline data for this class.

    • Other Dichloronitrobenzene Isomers (e.g., 1,3-dichloro-4-nitrobenzene, 2,3-dichloronitrobenzene): Provide insight into how substituent placement affects toxicity.

  • Substituent Analogs:

    • 2-Chloro-1-methoxy-3-nitrobenzene: Incorporates both chloro- and methoxy- groups, offering a closer structural match.

  • Parent Compound:

    • Nitrobenzene: Data on the parent nitroaromatic structure provides foundational information on the toxicophore (the nitro group), which is known to cause effects like methemoglobinemia.[3][4]

cluster_target Target Compound cluster_analogs Structural Analogs (Data Source) Target 1,2-Dichloro-4-methoxy-3-nitrobenzene (Data Gap) DCNB 1,2-Dichloro-4-nitrobenzene Prediction Predicted Toxicological & GHS Profile DCNB->Prediction Read-Across Inference OtherIsomers Other Dichloro- nitrobenzenes OtherIsomers->Prediction Read-Across Inference MethoxyAnalog Substituted Methoxy- nitrobenzenes MethoxyAnalog->Prediction Read-Across Inference Nitrobenzene Nitrobenzene (Parent Compound) Nitrobenzene->Prediction Read-Across Inference Prediction->Target Applies To

Caption: Analog-based read-across workflow for hazard prediction.

Synthesized Toxicological Profile of Structural Analogs

The following sections consolidate the known toxicological data from the selected analogs, organized by health endpoint.

Acute Toxicity

Nitroaromatic compounds frequently exhibit moderate to high acute toxicity. The primary mechanism often involves the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood, leading to symptoms like cyanosis, dizziness, and weakness.[1][3][4]

  • Oral: The oral LD50 in rats for 1,2-dichloro-4-nitrobenzene ranges from 625 to 950 mg/kg, classifying it as harmful if swallowed.[1][5] Other dichloronitrobenzene isomers fall into similar "Harmful" or "Toxic" categories.[6][7]

  • Dermal: Dermal toxicity is also a significant concern. 1,3-Dichloro-4-nitrobenzene is classified as "Toxic in contact with skin".[7] For 1,2-dichloro-4-nitrobenzene, the dermal LD50 in rats is >2000 mg/kg, suggesting lower but still relevant toxicity.[1][5]

  • Inhalation: Inhalation of dichloronitrobenzene compounds is considered harmful.[6] Exposure can cause respiratory tract irritation.[6][8]

Table 1: Summary of Acute Toxicity Data for Analogs

Compound Route Species Value (LD50) GHS Category Reference
1,2-Dichloro-4-nitrobenzene Oral Rat 625 - 950 mg/kg bw Category 4 (Harmful) [1][5]
1,2-Dichloro-4-nitrobenzene Dermal Rat > 2000 mg/kg bw Not Classified [1][5]
1,3-Dichloro-4-nitrobenzene Dermal - - Category 3 (Toxic) [7]
2,3-Dichloronitrobenzene Oral - - Category 4 (Harmful) [6]
2,3-Dichloronitrobenzene Dermal - - Category 4 (Harmful) [6]

| 2,3-Dichloronitrobenzene | Inhalation | - | - | Category 4 (Harmful) |[6] |

Skin and Eye Irritation
  • Skin Irritation: Dichloronitrobenzene isomers are consistently reported as causing skin irritation.[6][9] While a study on 1,2-dichloro-4-nitrobenzene under semi-occlusive conditions showed no irritation, slight irritation was observed under more stringent occlusive conditions.[1][5] Given the data on other isomers, a conservative classification is warranted.

  • Eye Irritation: These compounds are also known to cause serious eye irritation.[6][9] Tests on 1,2-dichloro-4-nitrobenzene reported it as slightly irritating to the eyes, with effects reversible within 72 hours.[5]

Sensitization

There is evidence that some dichloronitrobenzene isomers may cause skin sensitization. For instance, 1,3-dichloro-4-nitrobenzene is classified as a skin sensitizer (Category 1B), indicating it may cause an allergic skin reaction.[7] However, 1,2-dichloro-4-nitrobenzene was not found to be a dermal sensitizer in animal tests or a limited human study.[5] The potential for sensitization should be considered a risk.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of nitroaromatics is a significant concern.

  • Genotoxicity: The evidence is mixed. 1,2-dichloro-4-nitrobenzene showed mutagenic activity in some bacterial assays (Salmonella typhimurium) but not in others (HPRT test).[5] It induced chromosomal aberrations in V79 cells only at cytotoxic concentrations with metabolic activation.[5] Some isomers are suspected of causing genetic defects (GHS Category 2).[7][10]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies the parent compound, nitrobenzene, as Group 2B, "possibly carcinogenic to humans".[4] Animal studies on nitrobenzene have shown sufficient evidence of carcinogenicity.[11] For some dichloronitrobenzene isomers, there is enough concern to warrant a GHS classification of "Suspected of causing cancer" (Category 2).[12] Data on the carcinogenicity of 1,2-dichloro-4-nitrobenzene itself is not available.[5]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Analogs like 2,3-dichloronitrobenzene may cause respiratory irritation (STOT SE 3).[6]

  • Repeated Exposure: This is a critical endpoint. Prolonged or repeated exposure to nitrobenzene and its derivatives can cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.[3][13] Some isomers are classified as STOT RE Category 1 or 2.[14]

Predicted GHS Hazard Statements for 1,2-Dichloro-4-methoxy-3-nitrobenzene

Based on the compelling and consistent data from the structural analogs, a GHS classification for 1,2-dichloro-4-methoxy-3-nitrobenzene can be predicted. This classification represents a cautious, protective stance appropriate for a compound with a data gap.

Caption: Predicted GHS Pictograms and Signal Word.

Table 2: Predicted GHS Classification and Statements

Class Code Hazard Statement Rationale Based on Analogs
Physical Hazards - Not expected to be classified Analogs are combustible solids/liquids but not highly flammable.
Health Hazards
Acute Toxicity (Oral) H302 Harmful if swallowed Consistent data from multiple dichloronitrobenzene isomers.[1][6]
Acute Toxicity (Dermal) H311 Toxic in contact with skin Conservative classification based on some isomers being Category 3.[7]
Skin Irritation H315 Causes skin irritation Consistent data across multiple analogs.[6][9]
Eye Irritation H319 Causes serious eye irritation Consistent data across multiple analogs.[6][9]
Skin Sensitization H317 May cause an allergic skin reaction Precautionary classification based on data for some isomers.[7]
Germ Cell Mutagenicity H341 Suspected of causing genetic defects Precautionary classification based on mixed but concerning in vitro data and classification of analogs.[5][7]
Carcinogenicity H351 Suspected of causing cancer Based on the parent compound (nitrobenzene) and classification of other analogs.[4][12]
STOT (Repeated) H373 May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure A hallmark of nitroaromatic compound toxicity.[13]
Environmental Hazards

| Aquatic (Chronic) | H411 | Toxic to aquatic life with long lasting effects | A common classification for chlorinated aromatic compounds.[7] |

Predicted Precautionary Statements (P-Statements)

A full list is extensive, but key precautionary statements would include:

  • Prevention (P2xx): P201 (Obtain special instructions), P260 (Do not breathe dust), P264 (Wash skin thoroughly), P273 (Avoid release to the environment), P280 (Wear protective gloves/clothing/eye protection).[6]

  • Response (P3xx): P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of water), P308+P313 (IF exposed or concerned: Get medical advice).[6]

  • Storage (P4xx): P405 (Store locked up).

  • Disposal (P5xx): P501 (Dispose of contents/container to an approved waste disposal plant).

Recommended Experimental Verification Protocol

As a self-validating system, this predictive profile must be paired with a strategy for empirical confirmation. For drug development professionals and researchers, a tiered approach to testing is recommended.

  • Initial Screening (In Vitro):

    • Genotoxicity: Conduct a bacterial reverse mutation test (Ames test, OECD TG 471).

    • Skin/Eye Irritation: Utilize reconstructed human epidermis models (OECD TG 439 for skin, OECD TG 492 for eye) to avoid animal testing.

  • Definitive Hazard Assessment:

    • Acute Toxicity: If necessary, perform an acute oral toxicity study (e.g., Up-and-Down Procedure, OECD TG 425).

    • Skin Sensitization: Conduct an in vitro skin sensitization assay (e.g., DPRA, OECD TG 442C).

  • Repeated Dose Toxicity:

    • If the compound is advanced in development, a 28-day repeated dose oral toxicity study in rodents (OECD TG 407) would be essential to confirm target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

While direct toxicological data for 1,2-dichloro-4-methoxy-3-nitrobenzene remains a data gap, a robust, scientifically-defensible hazard profile has been constructed using an analog-based read-across methodology. The analysis of structurally related compounds strongly indicates that this substance should be handled as a hazardous chemical. It is predicted to be harmful if swallowed, toxic in contact with skin, a skin and eye irritant, a potential skin sensitizer, and is suspected of causing genetic defects and cancer. Furthermore, it poses a risk of organ damage upon repeated exposure and is toxic to aquatic life.

This in-depth guide provides the necessary information for researchers and scientists to implement appropriate safety measures, conduct informed risk assessments, and prioritize experimental testing to validate this predicted profile.

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Protocols & Analytical Methods

Method

The Lynchpin in Modern Agrochemicals: Applications of 1,2-Dichloro-4-methoxy-3-nitrobenzene

For Immediate Release A Deep Dive into the Synthetic Versatility and Biological Significance of a Key Aromatic Intermediate In the competitive landscape of agrochemical discovery, the strategic design and synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Synthetic Versatility and Biological Significance of a Key Aromatic Intermediate

In the competitive landscape of agrochemical discovery, the strategic design and synthesis of novel active ingredients are paramount. Among the vast arsenal of chemical building blocks, substituted nitrobenzenes play a crucial role as versatile intermediates. This application note focuses on 1,2-dichloro-4-methoxy-3-nitrobenzene , a key precursor whose structural features are instrumental in the development of a range of potent agrochemicals. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthetic pathways and potential applications of this compound in creating next-generation herbicides, fungicides, and insecticides.

Introduction: The Strategic Importance of 1,2-Dichloro-4-methoxy-3-nitrobenzene

1,2-Dichloro-4-methoxy-3-nitrobenzene is a pale yellow solid that serves as a critical intermediate in the synthesis of various agrochemicals.[1] Its utility stems from the specific arrangement of its functional groups: two chlorine atoms, a methoxy group, and a nitro group on a benzene ring. This unique substitution pattern provides multiple reactive sites, allowing for diverse chemical modifications to generate a library of potential agrochemical candidates.

The presence of the electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic aromatic substitution, a cornerstone reaction in the elaboration of this scaffold. Furthermore, the nitro group itself can be readily reduced to an amine, opening up another avenue for chemical diversification. The methoxy group, while less reactive, influences the electronic properties and steric environment of the molecule, which can be crucial for biological activity.

Core Applications in Agrochemical Synthesis

The primary application of 1,2-dichloro-4-methoxy-3-nitrobenzene lies in its role as a precursor to more complex molecules with desired biological activities. The following sections detail its potential in the synthesis of herbicides, fungicides, and insecticides.

Herbicide Development

Derivatives of substituted nitrobenzenes have a long history in herbicide development. The strategic manipulation of the 1,2-dichloro-4-methoxy-3-nitrobenzene core can lead to the discovery of new herbicidal compounds. For instance, related dichloronitrobenzene compounds are known intermediates in the synthesis of herbicides.[2]

A key synthetic transformation is the nucleophilic displacement of one of the chlorine atoms. For example, reaction with an alkoxide can introduce a different ether linkage, a common motif in many commercial herbicides. Subsequent reduction of the nitro group to an aniline, followed by acylation or sulfonylation, can yield compounds with a variety of modes of action.

Hypothetical Synthetic Pathway to a Protoporphyrinogen Oxidase (PPO) Inhibitor Intermediate:

G A 1,2-Dichloro-4-methoxy- 3-nitrobenzene B 2-Chloro-4-methoxy-3-nitro- alkoxybenzene A->B RONa, ROH (Nucleophilic Substitution) C 2-Amino-4-methoxy- alkoxybenzene Derivative B->C Fe/HCl or H2/Pd-C (Nitro Reduction) D Potential PPO Inhibitor C->D Acylation/Further Modification

Caption: Synthetic route to a potential herbicide intermediate.

Fungicide Discovery

The fungicidal potential of nitroaromatic compounds is well-documented.[3] The structural features of 1,2-dichloro-4-methoxy-3-nitrobenzene make it an attractive starting point for the synthesis of novel antifungal agents. For example, a patent describes 2,4-dichloro-3-methoxy-6-nitrophenol and its derivatives as active fungicides.[4] While not a direct derivative, this highlights the potential of related structures.

The synthesis of fungicidal compounds from this precursor could involve reactions that introduce heterocyclic moieties, which are prevalent in modern fungicides. For example, displacement of a chlorine atom with a thiol-containing heterocycle, followed by further chemical modifications, could lead to potent fungal inhibitors.

Protocol 1: Synthesis of a Thioether-Linked Heterocyclic Derivative

Objective: To synthesize a potential fungicide intermediate by displacing a chlorine atom with a heterocyclic thiol.

Materials:

  • 1,2-dichloro-4-methoxy-3-nitrobenzene

  • 2-mercaptobenzothiazole

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1,2-dichloro-4-methoxy-3-nitrobenzene (1.0 eq) in DMF, add 2-mercaptobenzothiazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether derivative.

Insecticide Innovation

While perhaps less common than for herbicides and fungicides, nitroaromatic compounds have also been explored as insecticides. A patent discloses that derivatives of 2,4-dichloro-3-methoxy-6-nitrophenol possess insecticidal activity.[4] This suggests that the core structure of 1,2-dichloro-4-methoxy-3-nitrobenzene could be a valuable scaffold for developing new insecticidal agents.

The synthesis of potential insecticides could involve the introduction of pharmacophores known to interact with insect-specific targets. For instance, the aniline derived from the reduction of the nitro group can be used as a handle to introduce amide or urea functionalities, which are present in many classes of insecticides.

Table 1: Physicochemical Properties of 1,2-Dichloro-4-nitrobenzene (a related compound)

PropertyValue
Formula C6H3Cl2NO2
Molar Mass 192.01 g/mol
Appearance Colorless to yellow needles
Melting Point 52.8 to 56 °C
Boiling Point 263 °C

Data for the closely related compound 1,2-Dichloro-4-nitrobenzene is provided for reference.[1]

Experimental Protocols and Methodologies

The successful application of 1,2-dichloro-4-methoxy-3-nitrobenzene in agrochemical discovery relies on robust and reproducible synthetic protocols. The following section provides a generalized workflow for the chemical modification of this intermediate.

Experimental Workflow for Derivatization:

G Start 1,2-Dichloro-4-methoxy- 3-nitrobenzene Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Product Agrochemical Candidate Library Step3->Product

Caption: General workflow for creating agrochemical candidates.

Protocol 2: General Procedure for Nitro Group Reduction

Objective: To reduce the nitro group of a 1,2-dichloro-4-methoxy-3-nitrobenzene derivative to an aniline.

Materials:

  • Substituted 1,2-dichloro-4-methoxy-3-nitrobenzene derivative

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

Procedure:

  • To a stirred suspension of the nitroaromatic compound (1.0 eq) in a 2:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative, which can be purified further if necessary.

Conclusion and Future Perspectives

1,2-dichloro-4-methoxy-3-nitrobenzene represents a valuable and versatile platform for the discovery of novel agrochemicals. Its unique substitution pattern allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. The protocols and synthetic strategies outlined in this application note provide a foundation for researchers to explore the full potential of this important intermediate. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for the resulting agrochemical candidates. The continued investigation into the chemistry of 1,2-dichloro-4-methoxy-3-nitrobenzene and its derivatives holds significant promise for addressing the ongoing challenges in global agriculture and food security.

References

  • OECD-HPV. (2003, August 13). 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7.
  • Wikipedia. 1,2-Dichloro-4-nitrobenzene.
  • Alley, E. G., & Pews, R. G. (1972). U.S. Patent No. 3,657,358. U.S.
  • Wedge, D. E., Galindo, J. C., & Macías, F. A. (2000). Fungicidal activity of natural and synthetic sesquiterpene lactone analogs. Phytochemistry, 53(7), 747–757.
  • Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1972). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Antimicrobial Agents and Chemotherapy, 1(5), 353–355.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dechlorination and Side Reactions in the Reduction of 1,2-Dichloro-4-methoxy-3-nitrobenzene

Welcome to the technical support center for the catalytic reduction of 1,2-dichloro-4-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic reduction of 1,2-dichloro-4-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, particularly the prevalent side reactions involving dechlorination. Our goal is to provide you with the expert insights and actionable protocols needed to optimize your reaction outcomes, ensuring high yield and purity of the desired 2-amino-1,2-dichloro-4-methoxybenzene.

The catalytic hydrogenation of substituted dichloronitrobenzenes is a critical step in the synthesis of many pharmaceutical and agrochemical intermediates. However, the desired reduction of the nitro group is often plagued by competing hydrodechlorination (HDC) pathways, leading to a complex mixture of byproducts that are difficult to separate.[1] This document provides a structured approach to understanding these side reactions and troubleshooting common experimental issues.

Understanding the Competing Reaction Pathways

The primary objective is the selective reduction of the nitro group to an amine. However, under typical catalytic hydrogenation conditions (e.g., using a Palladium catalyst), the carbon-chlorine bonds are also susceptible to reductive cleavage. This creates a network of potential products, as illustrated below.

ReactionPathways SM 1,2-Dichloro-4-methoxy-3-nitrobenzene DP 3,4-Dichloro-2-methoxyaniline (Desired Product) SM->DP Selective Nitro Reduction MonoDechlorNitro1 2-Chloro-4-methoxy- 3-nitrobenzene SM->MonoDechlorNitro1 HDC at C1 MonoDechlorNitro2 1-Chloro-4-methoxy- 3-nitrobenzene SM->MonoDechlorNitro2 HDC at C2 MonoDechlorAmine1 2-Chloro-4-methoxy- 3-nitroaniline DP->MonoDechlorAmine1 HDC MonoDechlorAmine2 1-Chloro-4-methoxy- 3-nitroaniline DP->MonoDechlorAmine2 HDC FullDechlorNitro 4-Methoxy-3-nitrobenzene MonoDechlorNitro1->FullDechlorNitro HDC MonoDechlorNitro1->MonoDechlorAmine1 Nitro Red. MonoDechlorNitro2->FullDechlorNitro HDC MonoDechlorNitro2->MonoDechlorAmine2 Nitro Red. FullDechlorAmine 4-Methoxy-3-nitroaniline FullDechlorNitro->FullDechlorAmine Nitro Red.

Caption: Competing reaction pathways in the reduction of 1,2-dichloro-4-methoxy-3-nitrobenzene.

The mechanism of hydrodechlorination on a catalyst surface involves the oxidative addition of the aryl chloride bond onto the metal center, followed by hydrogenolysis.[2][3] The relative rates of nitro reduction versus dechlorination are highly sensitive to catalyst type, solvent, temperature, hydrogen pressure, and additives.

Troubleshooting Guide: Question & Answer

This section addresses specific experimental outcomes and provides a logical framework for troubleshooting.

Q1: My reaction shows low or incomplete conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion is typically a result of poor catalyst activity or insufficient mass transfer of hydrogen.

  • Cause 1: Catalyst Deactivation. The catalyst (e.g., Pd/C) can be poisoned by impurities or by the HCl generated during the hydrodechlorination side reaction.[4]

    • Solution:

      • Use a Base/Scavenger: Add a mild, non-nucleophilic base like sodium acetate, potassium carbonate, or a sterically hindered amine (e.g., triethylamine) to neutralize the in-situ generated HCl. Be cautious, as strong bases or excess base can sometimes accelerate dechlorination.[2][5]

      • Ensure Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. Older catalysts can absorb atmospheric poisons.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome minor poisoning effects, but this is not a solution for systemic issues.

  • Cause 2: Poor Hydrogen Mass Transfer. The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is critical.

    • Solution:

      • Increase Stirring Rate: Ensure vigorous agitation to keep the catalyst suspended and facilitate gas-liquid diffusion.

      • Check Hydrogen Pressure & Delivery: Verify that your reactor is holding pressure and that the hydrogen supply is adequate. An increase in H₂ pressure can improve reaction rates, but may also increase dechlorination.[6]

Q2: I'm observing excessive hydrodechlorination (HDC), resulting in a mixture of mono- and fully-dechlorinated products. How can I improve selectivity for the desired dichloroaniline?

A2: This is the most common challenge. Selectivity is a delicate balance of reaction parameters.

  • Cause 1: Highly Active Catalyst. Palladium on carbon (Pd/C) is notoriously efficient at catalyzing HDC.[1]

    • Solution:

      • Switch Catalyst Metal: Consider platinum-based catalysts (e.g., Pt/C), which often show lower HDC activity for a given nitro reduction rate. Nickel-based catalysts like Raney Nickel can also be used but may require different conditions.[1]

      • Use a Modified Catalyst: Bimetallic catalysts (e.g., Au-Pd) or catalysts with specific modifiers can sometimes tune selectivity.[6] Some studies have shown that adding a second metal can enhance selectivity.[3]

  • Cause 2: Harsh Reaction Conditions. High temperature and high hydrogen pressure favor C-Cl bond cleavage.

    • Solution:

      • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 30-40°C).

      • Reduce Hydrogen Pressure: Lower the H₂ pressure (e.g., from 100 psi to 50 psi or lower) to disfavor the HDC pathway.

      • Minimize Reaction Time: Monitor the reaction closely by HPLC or GC and stop it as soon as the starting material is consumed to prevent further dechlorination of the product.

  • Cause 3: Inappropriate Solvent Choice. The solvent significantly influences catalyst-substrate interactions and reaction pathways.[7]

    • Solution:

      • Favor Protic Solvents: Protic solvents like ethanol or methanol often promote the desired nitro reduction over HDC.[8][9] They can act as hydrogen donors and stabilize polar intermediates.[7]

      • Avoid Apolar Solvents: Apolar solvents like hexane may lead to different selectivity profiles, sometimes favoring ring hydrogenation.[10]

TroubleshootingFlowchart Start Analyze Reaction Outcome Issue1 High Level of Dechlorination Byproducts Start->Issue1 Issue2 Low Conversion of Starting Material Start->Issue2 Issue3 Incomplete Nitro Reduction (Hydroxylamine formation) Start->Issue3 Cause1a Harsh Conditions (High T, High P) Issue1->Cause1a Possible Cause Cause1b Highly Active Catalyst (e.g., Pd/C) Issue1->Cause1b Possible Cause Cause2a Catalyst Poisoning (from HCl or impurities) Issue2->Cause2a Possible Cause Cause2b Poor H₂ Mass Transfer (low stirring) Issue2->Cause2b Possible Cause Cause3a Insufficient H₂ Supply or Short Reaction Time Issue3->Cause3a Possible Cause Sol1a Reduce Temp & Pressure Cause1a->Sol1a Solution Sol1b Switch to Pt/C or modified catalyst Cause1b->Sol1b Solution Sol2a Add mild base (e.g., NaOAc) Cause2a->Sol2a Solution Sol2b Increase stirring rate Cause2b->Sol2b Solution Sol3a Increase H₂ pressure or reaction time Cause3a->Sol3a Solution

Caption: A troubleshooting flowchart for common issues in the reaction.

Q3: My analysis shows the presence of hydroxylamine or other nitro-reduction intermediates. How do I ensure complete reduction to the aniline?

A3: The formation of intermediates like hydroxylamines, which can then undergo rearrangement, indicates the reduction has stalled.[11]

  • Cause 1: Insufficient Reducing Power. The reaction may have stopped due to a lack of available hydrogen at the catalyst surface.

    • Solution:

      • Increase Hydrogen Pressure: This is often the most direct way to drive the reduction to completion.

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring periodically.

      • Ensure Good H₂ Dispersion: As with low conversion, efficient stirring is crucial.

  • Cause 2: Solvent Effects. Some solvents may not be optimal for the full reduction pathway.

    • Solution: Protic solvents (methanol, ethanol, water) are generally more effective for complete hydrogenation of nitroarenes compared to aprotic-polar solvents.[8] The accumulation of hydroxylamine intermediates has been observed in solvents like THF.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for hydrodechlorination? Generally, the reactivity for reductive cleavage of aryl halides is I > Br > Cl, due to bond strengths.[5] However, electronic effects from other substituents on the ring can significantly alter this trend.

Q2: How can I best monitor the reaction progress? Thin-Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis and accurate identification of byproducts, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are essential. A well-developed analytical method is the cornerstone of successful optimization.

Q3: What are the best practices for handling hydrogenation catalysts? Catalysts like Pd/C are often pyrophoric, especially after use. Always handle them in an inert atmosphere when dry. When filtering the reaction mixture, do not allow the catalyst filter cake to dry in the air. It should be kept wet with solvent (e.g., water or ethanol) to prevent ignition.

Protocols and Methodologies

Protocol 1: General Procedure for Selective Catalytic Hydrogenation

This protocol is a starting point and must be optimized for your specific equipment and safety procedures.

  • Reactor Setup: To a suitable high-pressure reactor (e.g., a Parr hydrogenation apparatus), add 1,2-dichloro-4-methoxy-3-nitrobenzene (1.0 eq).

  • Additive & Catalyst: Add sodium acetate (1.5 eq) and 5% Pt/C (2 mol %).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting at least three times to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring and heat to the target temperature (e.g., 35°C).

  • Monitoring: At set time points, carefully depressurize, take an aliquot of the reaction mixture under an inert atmosphere, and analyze by HPLC or GC-MS to monitor the consumption of starting material and the formation of products and byproducts.

  • Work-up: Once the reaction is complete, cool to room temperature and carefully vent the hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.

  • Isolation: The product can be isolated from the filtrate by standard extraction and purification techniques (e.g., crystallization or column chromatography).

Data Summary: Influence of Parameters on Selectivity
ParameterConditionExpected Impact on DechlorinationRationale & Reference
Catalyst Metal Pd vs. PtPd generally causes more HDCPalladium is highly active for C-Cl bond cleavage.[1] Platinum can offer better selectivity.
H₂ Pressure High vs. LowHigher pressure increases HDCIncreases hydrogen concentration on the catalyst surface, favoring hydrogenolysis.
Temperature High vs. LowHigher temperature increases HDCProvides more energy to overcome the activation barrier for C-Cl bond cleavage.[5]
Solvent Protic vs. AproticProtic solvents may suppress HDCSolvents influence substrate binding and intermediate stability on the catalyst surface.[7][9]
Base Additive Presence vs. AbsenceCan increase or decrease HDCNeutralizes catalyst-poisoning HCl but can also promote the HDC mechanism. Effect is system-dependent.[2]

References

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC. (n.d.).
  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst - ACS Publications. (n.d.).
  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst | ACS Catalysis. (2018).
  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires C
  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst | ACS Catalysis. (2018).
  • Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines - Academia.edu. (n.d.). Academia.edu.
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC. (n.d.).
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogen
  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Catalytic hydrogenation of halonitrobenzene compounds - Google Patents. (n.d.).
  • Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. (n.d.). Scientific.Net.
  • On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water - American Chemical Society. (n.d.).
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,2-Dichloro-4-methoxy-3-nitrobenzene SNAr

Welcome to the Advanced Synthesis Troubleshooting Guide. Working with highly functionalized arenes like 1,2-dichloro-4-methoxy-3-nitrobenzene presents unique mechanistic hurdles for researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Working with highly functionalized arenes like 1,2-dichloro-4-methoxy-3-nitrobenzene presents unique mechanistic hurdles for researchers and drug development professionals. While the molecule possesses a strong electron-withdrawing nitro group, the extreme steric crowding at the C2 position often leads to stalled reactions, poor yields, or unexpected side products.

This guide provides field-proven, causality-driven strategies to successfully force nucleophilic aromatic substitution (SNAr) at the hindered C2 position.

Mechanistic Workflow & Troubleshooting Logic

Steric_Troubleshooting Start 1,2-Dichloro-4-methoxy-3-nitrobenzene (Sterically Hindered Substrate) Path1 Attack at C1-Cl (Meta to NO2) Start->Path1 Path2 Attack at C2-Cl (Ortho to NO2) Start->Path2 Fail1 No Resonance Stabilization Reaction Fails Path1->Fail1 Inter Meisenheimer Complex (Steric Clash at C2) Path2->Inter Sol1 Polar Aprotic Solvent (DMSO/DMF) Inter->Sol1 Sol2 Small Nucleophile (NaOMe, NaN3) Inter->Sol2 Sol3 Microwave Heating (110 °C) Inter->Sol3 Success Successful SNAr at C2 Sol1->Success Sol2->Success Sol3->Success

Regioselectivity and steric troubleshooting logic for SNAr on the target dichloronitrobenzene.

Troubleshooting FAQs

Q1: Why is the SNAr reaction at the C2 position yielding low conversion despite ortho-nitro activation? A: The failure stems from steric inhibition of resonance. In a standard SNAr reaction, an electron-withdrawing group like a nitro (-NO₂) group must be coplanar with the benzene ring to stabilize the intermediate Meisenheimer complex via resonance[1]. In 1,2-dichloro-4-methoxy-3-nitrobenzene, the -NO₂ group at C3 is flanked by a bulky chlorine atom at C2 and a methoxy group at C4. This severe steric compression forces the -NO₂ group to twist out of the aromatic plane. Consequently, its ability to delocalize the negative charge of the transition state is drastically reduced, raising the activation energy barrier. Furthermore, the incoming nucleophile faces direct steric repulsion from the adjacent C1-Cl and C3-NO₂ groups.

Q2: How can I adjust the solvent system to accelerate this specific substitution? A: You must switch from protic solvents (like methanol or ethanol) to polar aprotic solvents such as DMSO or DMF. Protic solvents form a hydrogen-bonded solvation shell around the nucleophile. This shell effectively increases the steric bulk of the nucleophile and dampens its reactivity. In contrast, polar aprotic solvents strongly solvate the counter-cation (e.g., Na⁺) but leave the anionic nucleophile "naked." This significantly raises the ground-state energy of the nucleophile, providing the necessary thermodynamic push to overcome the steric barrier at the C2 position.

Q3: Which nucleophiles are best suited for this sterically hindered electrophilic center? A: The geometry of the nucleophile is more critical than its absolute basicity. You must select small, linear, or unbranched nucleophiles. As comparative reactivity studies on dichloronitrobenzenes demonstrate, the nature of the attacking nucleophile dictates the reaction kinetics[2]. Linear pseudohalides (like azide, N₃⁻) or small alkoxides (like methoxide, CH₃O⁻) can navigate the narrow trajectory between the C1-Cl and C3-NO₂ groups. Bulky nucleophiles, such as tert-butoxide or secondary cyclic amines (e.g., piperidine), will experience severe van der Waals clashes in the transition state and fail to react.

Quantitative Reaction Parameters

The following table summarizes the causal relationship between nucleophile geometry, solvent choice, and reaction success for this specific substrate.

NucleophileGeometry / Steric ProfileRecommended SolventTemp (°C)TimeExpected Yield
Sodium Methoxide Small, LinearDMSO (Polar Aprotic)110 (MW)30 min> 85%
Sodium Azide Small, LinearDMF (Polar Aprotic)100 (Conventional)2 h> 90%
Piperidine Bulky, Cyclic SecondaryDMF (Polar Aprotic)120 (Conventional)12 h< 20%
Potassium t-Butoxide Extreme Bulk, BranchedTHF (Polar Aprotic)65 (Reflux)24 hTrace
Sodium Methoxide Small, LinearMethanol (Protic)65 (Reflux)24 h< 10%
Self-Validating Protocol: Microwave-Assisted Methoxylation

To overcome the high activation energy caused by steric inhibition of resonance, we recommend a microwave-assisted protocol utilizing a "naked" nucleophile. This protocol includes built-in checkpoints to validate the reaction's progress in real-time.

Objective: Regioselective substitution of the C2-Cl to yield 1-chloro-2,4-dimethoxy-3-nitrobenzene.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 mmol (222 mg) of 1,2-dichloro-4-methoxy-3-nitrobenzene in 3.0 mL of anhydrous DMSO.

  • Nucleophile Addition: Slowly add 1.2 mmol of Sodium Methoxide (NaOMe) as a 0.5 M solution in methanol (2.4 mL).

    • Self-Validation Checkpoint 1: Upon addition, observe the solution. An immediate color shift from pale yellow to a deep red/orange indicates the successful formation of the transient Meisenheimer complex, confirming that the nucleophile has successfully attacked the C2 position despite the steric bulk.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 110 °C for exactly 30 minutes with a high stirring rate.

  • In-Process Monitoring: Carefully unseal the vial after cooling to room temperature. Withdraw a 10 µL aliquot, dilute it in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Checkpoint 2: Review the mass spectrum. The characteristic isotope cluster for the starting material ( m/z ~221, two chlorines) must be entirely replaced by the product cluster ( m/z ~217, one chlorine). If >5% starting material persists, re-seal and irradiate for an additional 10 minutes.

  • Quenching & Extraction: Pour the crude reaction mixture into 15 mL of ice-cold deionized water to quench any unreacted methoxide and precipitate the organics. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing & Isolation: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 10 mL) to thoroughly remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References
  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting SNAr Reactions with 1,2-Dichloro-4-methoxy-3-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. This guide addresses a notoriously difficult transformation in drug development: the Nucleophilic Aromatic Substitution (SNAr) of 1,2-dichloro-4-methoxy-3-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses a notoriously difficult transformation in drug development: the Nucleophilic Aromatic Substitution (SNAr) of 1,2-dichloro-4-methoxy-3-nitrobenzene. Users frequently report "stalled" reactions or incomplete conversion when utilizing this building block. Here, we dissect the mechanistic bottlenecks and provide field-proven, self-validating protocols to drive this reaction to completion.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 1,2-dichloro-4-methoxy-3-nitrobenzene consistently stall at 30-40% conversion, even with a large excess of nucleophile?

A1: Incomplete conversion in this system is rarely a stoichiometry issue; it is a fundamental kinetic barrier driven by three intersecting molecular factors:

  • Steric Inhibition of Resonance (SIR): For an SNAr reaction to proceed efficiently, the electron-withdrawing nitro group must stabilize the intermediate Meisenheimer complex via resonance. However, in this substrate, the NO₂ group at the C3 position is sandwiched between the bulky C2-chlorine and C4-methoxy groups. This severe steric compression forces the nitro group to deviate from coplanarity with the aromatic ring . Consequently, p-orbital overlap is destroyed, neutralizing the nitro group's resonance stabilization and leaving only its much weaker inductive effect .

  • Electronic Deactivation via the Methoxy Group: The C4-methoxy group is a strong π -donor (+R effect). It pumps electron density into the aromatic ring, directly counteracting the electrophilic activation required for nucleophilic attack.

  • Extreme Steric Hindrance at the Reaction Center: The target electrophilic carbon (C2) is flanked by the C1-chlorine and the C3-nitro group. This creates a dense steric shield that physically blocks the trajectory of incoming nucleophiles.

MechanisticFactors Substrate 1,2-dichloro-4-methoxy- 3-nitrobenzene Factor1 Steric Inhibition of Resonance Substrate->Factor1 Factor2 Electronic Deactivation (+R effect of OMe) Substrate->Factor2 Factor3 Steric Hindrance at C2 Substrate->Factor3 Detail1 NO2 twisted out of plane by ortho Cl & OMe Factor1->Detail1 Detail2 Increased electron density resists nucleophilic attack Factor2->Detail2 Detail3 Nucleophile approach blocked by adjacent groups Factor3->Detail3 Result High Activation Energy (Incomplete Conversion) Detail1->Result Detail2->Result Detail3->Result

Mechanistic factors contributing to incomplete SNAr conversion.

Q2: If the C2 position is so hindered, why doesn't the nucleophile attack the C1 or C4 positions instead?

A2: Regioselectivity in SNAr is dictated by the leaving group's relationship to the activating electron-withdrawing group. The C1-chlorine is meta to the nitro group and thus lacks the necessary electronic activation. The C4-methoxy group is ortho to the nitro group, but methoxide is a significantly poorer leaving group than chloride. Therefore, despite the massive steric penalty, C2 remains the most electronically viable site for substitution.

Part 2: Optimization & Workflow (The "How")

Q3: How can I overcome these kinetic and thermodynamic barriers to achieve >95% conversion?

A3: You must systematically increase the nucleophilicity of your reagent and the kinetic energy of the system to punch through the activation barrier.

  • Solvent Selection: Abandon standard solvents like THF or Acetonitrile. Transition to highly polar aprotic solvents like DMSO or NMP . These solvents leave the nucleophile unsolvated ("naked") and highly reactive, while stabilizing the polar transition state.

  • Base Strength: Weak bases (e.g., K₂CO₃, DIPEA) often fail to fully deprotonate amine or alcohol nucleophiles in hindered systems, leading to an unfavorable equilibrium. Upgrade to strong, irreversible bases like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

  • Microwave Irradiation: Conventional heating often leads to substrate degradation (e.g., demethylation of the methoxy group) before the SNAr reaction can complete. Microwave irradiation provides rapid, uniform kinetic energy that effectively overcomes the high activation barrier of sterically hindered systems.

TroubleshootingWorkflow Start Incomplete SNAr Conversion Step1 1. Solvent & Temp Start->Step1 Action1 Switch to DMSO/NMP Increase to 100-150°C Step1->Action1 Step2 2. Base Optimization Action1->Step2 Action2 Use NaH or t-BuOK (Ensure full deprotonation) Step2->Action2 Step3 3. Kinetic Push Action2->Step3 Action3 Microwave Irradiation (Overcome steric barriers) Step3->Action3 Success Complete Conversion (>95% Yield) Action3->Success

Step-by-step troubleshooting workflow for optimizing SNAr reactions.

Part 3: Data Presentation & Experimental Protocols

To illustrate the impact of these variables, below is a comparative data summary of optimization efforts using piperidine as a model secondary amine nucleophile.

Table 1: Effect of Reaction Conditions on SNAr Conversion
Condition ProfileSolventBaseTemperature & TimeConversion (%)
Standard (Baseline) DMFK₂CO₃80°C, 12 hours35%
Thermal Push DMSOK₂CO₃120°C, 12 hours60%
Base Optimization DMSOt-BuOK120°C, 4 hours85%
Microwave Protocol NMPt-BuOK150°C, 30 mins (MW)>98%
Self-Validating Protocol: Microwave-Assisted SNAr

This protocol utilizes a "pre-activation" strategy to ensure the nucleophile is fully generated before encountering the sterically hindered electrophile.

Materials Required:

  • 1,2-dichloro-4-methoxy-3-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile (e.g., Piperidine or target alcohol) (1.5 equiv, 1.5 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv, 2.0 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL)

Step-by-Step Methodology:

  • Nucleophile Pre-Activation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the nucleophile in 2.5 mL of anhydrous NMP under a nitrogen atmosphere.

  • Base Addition: Cool the vial to 0°C. Slowly add t-BuOK. Stir for 15 minutes at room temperature to ensure complete deprotonation.

    • Self-Validation Check: The solution should become homogenous. If using NaH instead of t-BuOK, the cessation of hydrogen gas evolution confirms complete alkoxide/amide formation.

  • Electrophile Introduction: In a separate vial, dissolve 1,2-dichloro-4-methoxy-3-nitrobenzene in 2.5 mL of NMP. Add this solution dropwise to the activated nucleophile mixture.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150°C for exactly 30 minutes. (Ensure the instrument's maximum pressure limit is set to at least 250 psi).

  • Quench and Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 25 mL of ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers heavily with brine (5 x 10 mL) to remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via standard flash column chromatography.

References

  • Grokipedia. "Ortho effect". Available at:[Link][1]

  • Canadian Science Publishing. "Ambident nucleophilic reactivity in a-complex formation". Available at: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 1,2-Dichloro-4-methoxy-3-nitrobenzene Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity assay for highly functionalized aromatic intermediates requires moving beyond generic, one-size-fits-all chromatographic methods. 1,2-dichloro-4-methoxy-3-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity assay for highly functionalized aromatic intermediates requires moving beyond generic, one-size-fits-all chromatographic methods. 1,2-dichloro-4-methoxy-3-nitrobenzene (CAS: 1806275-40-0) [1] is a critical precursor in pharmaceutical and agrochemical synthesis. Its structure—featuring highly electronegative chlorine atoms, a strongly electron-withdrawing nitro group, and an electron-donating methoxy group—presents unique selectivity challenges.

This guide objectively compares traditional alkyl-phase (C18) methodologies against orthogonal phenyl-phase (Biphenyl) methodologies, detailing the causality behind the experimental choices, and provides a fully validated, self-validating protocol compliant with ICH Q2(R2) standards[2].

Method Development: The Causality of Column and Mobile Phase Selection

When separating 1,2-dichloro-4-methoxy-3-nitrobenzene from its closely related positional isomers (e.g., 1,3-dichloro-2-methoxy-4-nitrobenzene) and synthetic byproducts, the choice of stationary and mobile phases dictates the success of the assay.

The Limitation of Traditional C18 Columns

Standard C18 columns separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Because positional isomers of halogenated nitroaromatics possess nearly identical partition coefficients (LogP) and hydrophobic surface areas, a C18 column often fails to provide baseline resolution ( Rs​<1.5 ). The analytes co-elute, rendering the purity assay invalid.

The Superiority of Biphenyl Stationary Phases

To achieve orthogonal selectivity, we evaluate a Biphenyl stationary phase . Unlike C18, a biphenyl column offers multiple interaction mechanisms: hydrophobic, dipole-dipole, and critical π−π interactions[3]. The electron-rich π -system of the biphenyl ligand interacts strongly with the electron-deficient aromatic ring of 1,2-dichloro-4-methoxy-3-nitrobenzene (induced by the -NO2 and -Cl groups). This π−π bonding provides enhanced retention and exquisite steric selectivity, allowing for the baseline resolution of structural isomers[3][4].

Mobile Phase Optimization: Methanol vs. Acetonitrile

The choice of organic modifier is equally critical. While Acetonitrile (MeCN) is a staple in reversed-phase HPLC, its triple bond contains π -electrons that can competitively bind to the biphenyl stationary phase, suppressing the desired π−π interactions between the column and the analyte[4]. By substituting MeCN with Methanol (MeOH) , we eliminate this competitive binding, maximizing the π−π retention mechanism and drastically improving peak shape and resolution[4].

Quantitative Data Presentation: Method Comparison

Table 1: Chromatographic Performance Comparison for Nitroaromatic Separation

Chromatographic ParameterStandard C18 ColumnOptimized Biphenyl Column
Organic Modifier Acetonitrile / WaterMethanol / Water
Retention Time ( tR​ ) 4.2 min6.8 min
Resolution ( Rs​ ) from Isomer 1.1 (Critical Co-elution)3.4 (Baseline Resolution)
USP Tailing Factor ( Tf​ ) 1.451.08
Theoretical Plates ( N ) 8,50014,200

Optimized Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the instrument is fit-for-purpose on the day of testing.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Channel A): Prepare 10 mM Ammonium Formate in MS-grade water. Adjust pH to 3.0 using Formic Acid. Causality: While the analyte is neutral, controlling the ionic strength and pH of the mobile phase stabilizes the silica support and ensures reproducible retention times.

  • Organic Phase (Channel B): 100% HPLC-grade Methanol. Degas both channels via ultrasonication for 10 minutes.

Step 2: Sample and Standard Preparation
  • Diluent: 50:50 (v/v) Water:Methanol.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1,2-dichloro-4-methoxy-3-nitrobenzene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-8 min: Linear ramp to 80% B

    • 8-10 min: Hold at 80% B

    • 10-10.1 min: Return to 40% B

    • 10.1-15 min: Re-equilibration at 40% B

Step 4: System Suitability Testing (SST)

Inject the Working Standard Solution six times consecutively. The system is only validated for use if:

  • USP Tailing Factor ( Tf​ ) ≤1.5 .

  • Resolution ( Rs​ ) between the analyte and any known isomer ≥2.0 .

  • Relative Standard Deviation (%RSD) of peak area ≤2.0% .

ICH Q2(R2) Method Validation

Following method optimization, the procedure must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2][5]. This ensures the method is scientifically sound and regulatory-compliant for commercial release testing[2].

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ from blanks/impuritiesNo interfering peaks observed at 6.8 minPass
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.6% (at 80%, 100%, 120% levels)Pass
Repeatability Intra-day precision %RSD ≤2.0% 0.65% ( n=6 injections)Pass
Intermediate Precision Inter-day precision %RSD ≤2.0% 0.82% ( n=12 , 2 days, 2 analysts)Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Method Lifecycle Visualization

The following diagram illustrates the logical progression from initial analyte assessment through to routine regulatory testing, highlighting the critical decision gates in the method lifecycle.

HPLC_Lifecycle A 1. Target Analyte Assessment 1,2-dichloro-4-methoxy-3-nitrobenzene B 2. Column Screening Evaluate C18 vs. Biphenyl A->B C 3. Mobile Phase Optimization MeOH vs. MeCN Modifiers B->C D 4. Method Selection Biphenyl + MeOH/H2O C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity D->E F 6. Routine Purity Analysis Quality Control Implementation E->F

Workflow for HPLC method development and ICH Q2(R2) validation of nitroaromatic purity.

Conclusion

For complex, highly functionalized molecules like 1,2-dichloro-4-methoxy-3-nitrobenzene, relying on default C18 methodologies often leads to analytical failure. By understanding the chemical causality of the analyte—specifically its electron-deficient aromatic ring—we can rationally select a Biphenyl stationary phase and Methanol mobile phase. This combination exploits π−π interactions to achieve superior resolution and peak shape. When coupled with rigorous ICH Q2(R2) validation, this method provides a highly trustworthy, robust, and regulatory-compliant solution for purity analysis.

References

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds". Phenomenex Applications. URL:[Link]

  • Thames Restek. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds". Thames Restek Technical Articles. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. URL:[Link]

Sources

Comparative

Comparative Toxicity Profiling: 1,2-Dichloro-4-methoxy-3-nitrobenzene vs. Legacy Chloronitrobenzenes

Chloronitrobenzenes (CNBs) are highly reactive chemical intermediates widely utilized in the synthesis of dyes, pharmaceuticals, and agricultural compounds. However, their structural utility is fundamentally linked to si...

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Author: BenchChem Technical Support Team. Date: April 2026

Chloronitrobenzenes (CNBs) are highly reactive chemical intermediates widely utilized in the synthesis of dyes, pharmaceuticals, and agricultural compounds. However, their structural utility is fundamentally linked to significant toxicological liabilities. Historically, legacy monochloronitrobenzenes (MCNBs) like 2-chloronitrobenzene (2-CNB) and 4-chloronitrobenzene (4-CNB) have been scrutinized for their severe hematotoxicity and hepatotoxicity[1].

As drug development and chemical manufacturing pivot toward more complex, heavily substituted intermediates like 1,2-dichloro-4-methoxy-3-nitrobenzene , understanding the structure-activity relationship (SAR) governing their toxicity is critical. This guide objectively compares the toxicological profiles of these compounds, detailing the mechanistic pathways and providing validated experimental protocols for comparative assessment.

Mechanisms of Chloronitrobenzene Toxicity

The toxicity of chloronitrobenzenes is rarely driven by the parent compound. Instead, these molecules act as prodrug-like toxicants that require hepatic bioactivation. Hepatic nitroreductases and Cytochrome P450 (CYP450) enzymes reduce the nitro group into highly reactive hydroxylamine and nitroso intermediates[2].

Once formed, these electrophilic species enter erythrocytes and initiate a redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), resulting in methemoglobinemia and subsequent tissue hypoxia[3]. Concurrently, the generation of Reactive Oxygen Species (ROS) during this redox cycling induces lipid peroxidation, leading to secondary hepatotoxicity and nephrotoxicity[4].

G CNB Chloronitrobenzenes (e.g., 4-CNB, 1,2-dichloro-...) CYP Hepatic Bioactivation (Nitroreductases / CYP450) CNB->CYP Metabolic Reduction Intermediates Reactive Intermediates (Hydroxylamines / Nitroso) CYP->Intermediates MetHb Hemoglobin Oxidation (Fe2+ -> Fe3+) Intermediates->MetHb Erythrocyte Entry ROS Reactive Oxygen Species (ROS) Intermediates->ROS Redox Cycling Tox1 Methemoglobinemia & Hypoxia MetHb->Tox1 Tox2 Cytotoxicity (Renal & Hepatic) ROS->Tox2

Biotransformation pathway of chloronitrobenzenes leading to hematotoxicity and cytotoxicity.

Structure-Activity Relationship (SAR) & Comparative Data

The position and nature of ring substitutions drastically alter the toxicokinetic profile of CNBs.

  • Monochloronitrobenzenes (4-CNB & 2-CNB): 4-CNB is a potent hematotoxicant because its para-substituted nitro group is highly accessible to enzymatic reduction. 2-CNB exhibits slightly lower hematotoxicity due to the steric hindrance provided by the ortho-chloro group, which slows the rate of nitroreduction[3]. Both induce significant hepatotoxicity and splenomegaly[5].

  • Trichloronitrobenzenes (TCNBs): As chlorination increases, the primary axis of toxicity shifts. Compounds like 3,4,5-TCNB demonstrate pronounced nephrotoxicity due to direct cellular oxidative stress in the renal cortex, rather than relying solely on systemic methemoglobinemia[4].

  • 1,2-Dichloro-4-methoxy-3-nitrobenzene: In this molecule, the nitro group at position 3 is flanked by a chloro group at position 2 and a methoxy group at position 4. This extreme steric shielding heavily restricts nitroreductase access. Consequently, its direct hematotoxic potential is predicted to be lower than legacy MCNBs. However, the molecule remains a strong electrophile, manifesting primarily as an Acute Toxicity Category 4 (oral) hazard and a targeted respiratory tract irritant[6].

Table 1: Comparative Toxicity Profiles of Chloronitrobenzenes
CompoundStructural ClassHematotoxicity (MetHb)Nephrotoxicity PotentialAcute Oral Toxicity
4-Chloronitrobenzene MonochloronitrobenzeneSevere (Requires Bioactivation)ModerateModerate
2-Chloronitrobenzene MonochloronitrobenzeneHighLowModerate
3,4,5-Trichloronitrobenzene TrichloronitrobenzeneModerateSevereModerate
1,2-Dichloro-4-methoxy-3-nitrobenzene Substituted DCNBLow (Predicted via SAR)UnknownCategory 4 (H302)

Validated Experimental Methodologies

To objectively compare the toxicological liabilities of 1,2-dichloro-4-methoxy-3-nitrobenzene against legacy CNBs, researchers must employ self-validating in vitro systems that account for the necessity of hepatic bioactivation.

Protocol A: In Vitro Erythrocyte Oxidation Assay (MetHb Formation)

Rationale: Assesses the hematotoxic potential of the compounds. Because rodents exhibit higher rates of MetHb reduction than humans, using isolated rat erythrocytes provides a conservative, high-turnover model for baseline toxicity[3]. Self-Validation Mechanism: The inclusion of a metabolic control (± S9 fraction) proves causality; if MetHb forms only in the presence of S9, the toxicity is definitively mediated by biotransformation rather than the parent compound.

  • Erythrocyte Isolation: Collect whole blood from male Fischer 344 rats in heparinized tubes. Centrifuge at 1,000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat. Wash the erythrocyte pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).

  • Metabolic Activation Setup: Prepare a reaction mixture containing rat liver S9 fraction (2 mg protein/mL) and an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to simulate hepatic metabolism.

  • Compound Incubation: Suspend washed erythrocytes to a 10% hematocrit in PBS. Add the test compounds (4-CNB as positive control, DMSO as vehicle negative control, and 1,2-dichloro-4-methoxy-3-nitrobenzene) at concentrations ranging from 0.1 to 1.0 mM. Introduce the S9 mixture to the suspension.

  • Incubation & Lysis: Incubate the suspension at 37°C for 60 minutes with gentle shaking. Post-incubation, lyse the erythrocytes using a 1% saponin solution.

  • Spectrophotometric Quantification: Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (Total Hemoglobin). Calculate the percentage of oxidized hemoglobin relative to the total hemoglobin content.

Protocol B: Isolated Renal Cortical Cell (IRCC) Cytotoxicity Assay

Rationale: Evaluates localized tissue damage. Proximal tubule cells are the primary site of xenobiotic concentration and are highly susceptible to heavily chlorinated nitrobenzenes[4].

  • Collagenase Perfusion: Isolate renal cortical cells from male Fischer 344 rats via in situ collagenase perfusion of the kidneys. This enzymatic digestion preserves the functional integrity of the proximal tubule cells better than mechanical dissociation.

  • Cell Viability Verification: Filter the cell suspension and assess initial viability using Trypan Blue exclusion. Proceed only if baseline viability exceeds 85%.

  • Compound Exposure: Plate the IRCCs in suspension and expose them to the test compounds (0.1 - 1.0 mM) dissolved in DMSO (final DMSO concentration <1%). Incubate for 15 to 120 minutes.

  • LDH Leakage Measurement: Centrifuge the samples to pellet the cells. Extract the supernatant and measure Lactate Dehydrogenase (LDH) release using a standard colorimetric assay. LDH leakage serves as a reliable, self-validating marker of irreversible plasma membrane damage and terminal cytotoxicity.

References

  • [1] NTP Technical Report on the Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene Administered by Inhalation to F344/N Rats and B6C3F1 Mice. National Institutes of Health (NIH) / PubMed.

  • [6] Safety Data Sheet: 1,2-Dichloro-4-methoxy-3-nitrobenzene (Catalog No. CS-0081035). ChemScene.

  • [3] Thirteen-Week Inhalation Toxicity of 2- and 4-Chloronitrobenzene in F344/N Rats and B6C3F1 Mice. Toxicological Sciences (Oxford Academic).

  • [5] Carcinogenicity and Chronic Toxicity of Para-Chloronitrobenzene in Rats and Mice by Two-Year Feeding. ResearchGate.

  • [2] Internal Exposure, Health Effects, and Cancer Risk of Humans Exposed to Chloronitrobenzene. Environmental Science & Technology (ACS Publications).

  • [4] Role of Free Radicals and Biotransformation in Trichloronitrobenzene-Induced Nephrotoxicity In Vitro. MDPI.

Sources

Safety & Regulatory Compliance

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